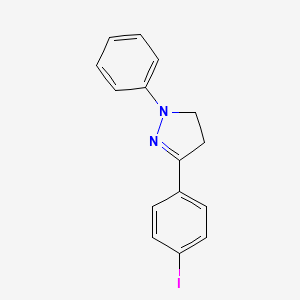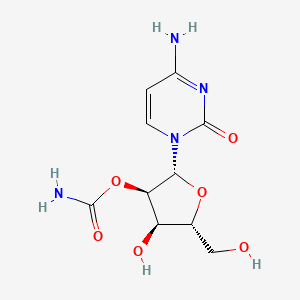
2'-O-Carbamoylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Carbamoylcytidine is a modified nucleoside derived from cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a carbamoyl group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Carbamoylcytidine typically involves the protection of the amino group of cytidine, followed by the introduction of the carbamoyl group at the 2’ position. One common method includes the use of carbamoyl chloride in the presence of a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective modification of the 2’ hydroxyl group.
Industrial Production Methods: Industrial production of 2’-O-Carbamoylcytidine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 2’-O-Carbamoylcytidine can undergo various chemical reactions, including:
Oxidation: The carbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it back to the original hydroxyl group or other reduced forms.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamoyl derivatives, while reduction can produce reduced forms of the nucleoside.
科学研究应用
2’-O-Carbamoylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is studied for its role in RNA modification and its impact on RNA stability and function.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2’-O-Carbamoylcytidine involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The carbamoyl group can influence the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of RNA or DNA. This can impact various biological processes, including gene expression and protein synthesis.
相似化合物的比较
2’-O-Methylcytidine: Another modified nucleoside with a methyl group at the 2’ position.
2’-O-Acetylcytidine: Features an acetyl group at the 2’ position.
2’-O-Benzoylcytidine: Contains a benzoyl group at the 2’ position.
Uniqueness: 2’-O-Carbamoylcytidine is unique due to the presence of the carbamoyl group, which provides distinct chemical and biological properties compared to other 2’-O-modified nucleosides. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged for desired outcomes.
属性
CAS 编号 |
61561-89-5 |
|---|---|
分子式 |
C10H14N4O6 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] carbamate |
InChI |
InChI=1S/C10H14N4O6/c11-5-1-2-14(10(18)13-5)8-7(20-9(12)17)6(16)4(3-15)19-8/h1-2,4,6-8,15-16H,3H2,(H2,12,17)(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
InChI 键 |
IKCYWKQTRVQTSD-XVFCMESISA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


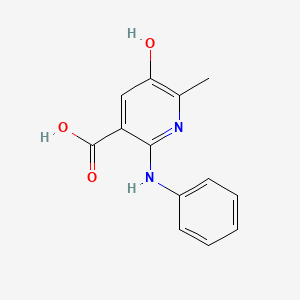
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)

![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
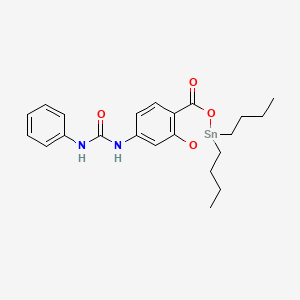

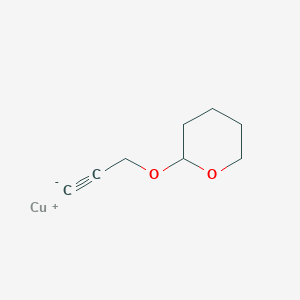
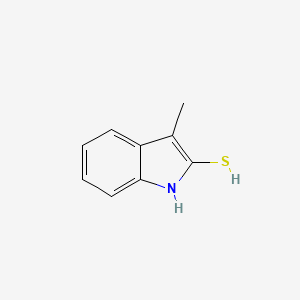
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
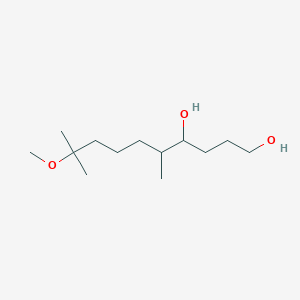

![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
